1-[2-(2-Thienyl)phenyl]ethanone
Description
Contextualization within Substituted Ethanone (B97240) Chemistry
Substituted ethanones are a class of organic compounds characterized by an ethanone core (a two-carbon chain with a ketone group) bearing various substituent groups. tandfonline.com These compounds are of significant interest due to their versatile chemical reactivity and their prevalence in a wide array of biologically active molecules and functional materials. The properties and applications of substituted ethanones are largely dictated by the nature of the substituents attached to the ethanone framework. In the case of 1-[2-(2-Thienyl)phenyl]ethanone, the presence of both a phenyl and a thienyl group attached to the ethanone backbone imparts a unique combination of electronic and steric properties, making it a distinct member of this chemical family.
Significance of the Aryl-Thienyl-Ketone Framework in Organic Synthesis
The aryl-thienyl-ketone structural motif is a key building block in the synthesis of numerous complex organic molecules. Thiophene-based compounds, in particular, are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. tandfonline.com The ketone functional group within this framework serves as a versatile handle for further chemical transformations, allowing for the construction of more elaborate molecular architectures.
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and provide a powerful means to construct the aryl-thienyl bond present in this compound. tandfonline.comresearchgate.net Methodologies such as the Suzuki-Miyaura and Negishi couplings have been extensively developed for the efficient formation of carbon-carbon bonds between aryl and heteroaryl systems. bath.ac.ukwikipedia.org These reactions are prized for their high efficiency, functional group tolerance, and broad substrate scope, making the synthesis of complex molecules like this compound and its derivatives readily achievable. tandfonline.comresearchgate.net The development of these synthetic methods has significantly advanced the exploration of novel compounds containing the aryl-thienyl-ketone framework for various applications.
Current Research Landscape and Gaps in Understanding
A review of the current scientific literature reveals that while there is extensive research on the synthesis and applications of substituted ethanones and aryl-thienyl-ketones in general, dedicated studies focusing specifically on this compound are limited. Much of the available information is centered on general synthetic methodologies that could be applied to its preparation. For instance, palladium-catalyzed cross-coupling reactions of 2-halophenyl ethanones with 2-thienylboronic acid or its derivatives are a well-established and logical approach to synthesize this compound. tandfonline.comresearchgate.netbath.ac.uk
However, there is a discernible gap in the literature regarding the specific experimental details of its synthesis, comprehensive characterization data (such as detailed NMR, IR, and mass spectrometry analysis), and any investigation into its potential biological activity or material properties. This lack of focused research presents an opportunity for future investigations to explore the unique characteristics and potential applications of this specific isomer within the aryl-thienyl-ketone family. Further studies are needed to fully elucidate its chemical behavior and to explore its potential as a scaffold in medicinal chemistry or materials science.
Data on Related Compounds
Table 1: Physicochemical Properties of Related Ketones
| Property | 1-[4-(thiophen-2-yl)phenyl]ethan-1-one | 1-(thiophen-2-yl)ethanone |
|---|---|---|
| Molecular Formula | C₁₂H₁₀OS | C₆H₆OS |
| Molecular Weight | 202.27 g/mol nih.gov | 126.176 g/mol nist.gov |
| CAS Number | 35294-37-2 nih.gov | 88-15-3 nist.gov |
Table 2: Spectroscopic Data for 1-(thiophen-2-yl)ethanone
| Spectroscopic Technique | Data |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ=7.63 (d, 1H), 7.58 (d, 1H), 7.07 (t, 1H), 2.49 (s, 3H) rsc.org |
| IR Spectrum | Available in NIST Chemistry WebBook nist.gov |
| Mass Spectrum (EI) | Available in NIST Chemistry WebBook nist.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H10OS |
|---|---|
Molecular Weight |
202.27 g/mol |
IUPAC Name |
1-(2-thiophen-2-ylphenyl)ethanone |
InChI |
InChI=1S/C12H10OS/c1-9(13)10-5-2-3-6-11(10)12-7-4-8-14-12/h2-8H,1H3 |
InChI Key |
KWGPNQDWNUMLRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1C2=CC=CS2 |
Origin of Product |
United States |
Reaction Mechanisms and Kinetic Studies of 1 2 2 Thienyl Phenyl Ethanone Transformations
Mechanistic Investigations of Intramolecular Cyclizations and Rearrangements
The biaryl structure of 1-[2-(2-thienyl)phenyl]ethanone serves as a foundation for a variety of intramolecular reactions, leading to the formation of complex polycyclic systems. The mechanisms of these transformations are often governed by pericyclic and thermal reaction principles.
Sigmatropic Rearrangements via Ylide Intermediates
Sigmatropic rearrangements are pericyclic reactions involving the migration of a σ-bond across a π-electron system. In the context of this compound, the ketone functionality is a key entry point for generating ylide intermediates, which are precursors to these rearrangements. While direct studies on the title compound are not prevalent, the mechanism can be inferred from established reactions of related ketones.
A common pathway involves the formation of a phosphonium, sulfonium, or oxonium ylide. For instance, a chemeurope.commdpi.com-sigmatropic rearrangement, a thermally allowed process, can be initiated by converting the ketone into an ylide precursor. organic-chemistry.org The chemeurope.commdpi.com-Wittig rearrangement is a classic example involving an ether, but the principle extends to other ylides. organic-chemistry.org The reaction proceeds through a concerted, five-membered cyclic transition state. organic-chemistry.org The rate of rearrangement is influenced by the stability of the carbanion within the ylide; less stable carbanions tend to rearrange more rapidly. organic-chemistry.org
Table 1: Comparison of Conditions for Ylide Generation and Rearrangement
| Ylide Type | Typical Precursor | Base/Catalyst | Temperature | Rearrangement Type |
|---|---|---|---|---|
| Phosphonium Ylide | Phosphonium Salt | Strong Base (e.g., n-BuLi, NaNH₂) | Varies | Wittig Reaction (Olefin formation) |
| Sulfonium Ylide | Sulfonium Salt | Base | Low to Ambient | chemeurope.commdpi.com-Sigmatropic Rearrangement |
| Oxonium Ylide | Allylic/Propargylic Ether | Strong Base | Low Temperature (-78 °C to RT) | chemeurope.commdpi.com-Wittig Rearrangement |
This table is generated based on general principles of ylide chemistry and may not represent specific reactions of this compound.
Cycloaddition Pathways in Heterocyclic Formation
Cycloaddition reactions are powerful tools for constructing cyclic molecules. For this compound, intramolecular cycloadditions could lead to novel fused heterocyclic systems. These reactions can be thermal or photochemical and are classified by the number of π-electrons involved.
A plausible pathway involves a [4+2] cycloaddition (Diels-Alder reaction). libretexts.org This would require modification of the parent molecule to contain both a diene and a dienophile. For example, the acetyl group could be elaborated into an α,β-unsaturated ketone to act as a dienophile, potentially reacting with the thiophene (B33073) ring as the diene component, although the aromaticity of the thiophene ring presents a significant energy barrier.
Another relevant pathway is the 1,3-dipolar cycloaddition. Azomethine ylides, generated from the thermal ring-opening of aziridines, can undergo [3+2] cycloaddition with various dipolarophiles. researchgate.net A derivative of this compound could be envisioned to form an intramolecular azomethine ylide, which could then cyclize by attacking either the phenyl or thienyl ring to form a polycyclic nitrogen-containing heterocycle.
Role of Intermediates in Reaction Progression
The course of a chemical reaction is often dictated by the formation and subsequent reactivity of transient intermediates. For transformations of this compound, species such as imines, thiolates, carbocations, and radicals play pivotal roles.
Formation and Reactivity of Imine and Thiolate Intermediates
Imine Intermediates: The reaction of the ketone with a primary amine yields an imine (or Schiff base). This imine intermediate can be crucial in subsequent cyclization steps. The nitrogen of the imine can act as a nucleophile, or the C=N bond can be an electrophilic site. The formation of spiro-compounds containing an oxothiazolidine ring has been observed from the acid-catalyzed cyclization of an intermediate thiol group onto a tautomeric imine bond in related systems. nih.gov
Thiolate Intermediates: Thiolate intermediates are central to the Gewald aminothiophene synthesis, a multicomponent reaction that condenses a ketone, an α-cyanoester, and elemental sulfur to form a 2-aminothiophene. chemeurope.comwikipedia.org The mechanism involves an initial Knoevenagel condensation, followed by the addition of sulfur to form a thiolate intermediate, which then undergoes intramolecular cyclization onto the nitrile group. chemeurope.comresearchgate.net this compound could serve as the ketone component in such a reaction, leading to the formation of a new, highly substituted thiophene ring fused to the existing scaffold.
Table 2: Key Steps in the Gewald Reaction Mechanism
| Step | Reactants | Intermediate Formed | Description |
|---|---|---|---|
| 1 | Ketone, α-Cyanoester, Base | α,β-Unsaturated Nitrile | Knoevenagel condensation between the ketone and the active methylene (B1212753) compound. wikipedia.org |
| 2 | α,β-Unsaturated Nitrile, Sulfur, Base | Thiolate Adduct | Michael addition of sulfur to the activated double bond. chemeurope.com |
| 3 | Thiolate Adduct | Dihydrothiophene derivative | Intramolecular cyclization of the thiolate onto the nitrile group. researchgate.net |
| 4 | Dihydrothiophene derivative | 2-Aminothiophene | Tautomerization to the final aromatic product. wikipedia.org |
Carbocation and Radical Pathway Analysis
Carbocation Pathways: Carbocations are key intermediates in many acid-catalyzed reactions. youtube.com For this compound, protonation of the carbonyl oxygen by a strong acid would generate an oxocarbenium ion. This electrophilic species could then attack the electron-rich thiophene ring (preferentially at the C5 position) or the adjacent phenyl ring in an intramolecular Friedel-Crafts-type acylation, leading to a tricyclic system. The stability of carbocation intermediates follows the trend: tertiary > secondary > primary > methyl. youtube.comyoutube.com This stability is influenced by inductive effects and hyperconjugation. youtube.com
Radical Pathways: Aryl radicals are highly reactive intermediates that can participate in intramolecular cyclizations. The Pschorr cyclization is a classic example, where an aryl radical, generated from a diazonium salt, attacks an adjacent aromatic ring to form a new biaryl bond and a fused ring system. wikipedia.orgorganic-chemistry.org If a derivative of this compound bearing an amino group (e.g., 1-[2-(2-thienyl)-6-aminophenyl]ethanone) were subjected to diazotization followed by copper catalysis, the resulting aryl radical could undergo intramolecular homolytic aromatic substitution to yield a fluorenone-type structure. organic-chemistry.orgresearchgate.net Such reactions often produce moderate yields but provide a direct route to complex polycyclic aromatic compounds. organic-chemistry.org
Photochemical Reaction Mechanisms in Related Systems
The photochemistry of aromatic ketones is a well-studied field, offering pathways to unique molecular structures not accessible through thermal methods. scribd.comlibretexts.org The acetyl group in this compound makes it a candidate for several photochemical transformations upon absorption of UV light. kvmwai.edu.in
The primary photochemical process for ketones is the n → π* transition, which promotes an electron from a non-bonding orbital on the oxygen to an anti-bonding π* orbital of the carbonyl group, forming an excited singlet state that can intersystem cross to a more stable triplet state. kvmwai.edu.in The subsequent reactions of this excited state are diverse.
Norrish Type I Cleavage: This process involves the homolytic cleavage of the bond between the carbonyl carbon and the α-carbon. scribd.com For the title compound, this would generate a 2-(2-thienyl)phenyl radical and an acetyl radical. These radicals can then recombine or undergo further reactions like decarbonylation. kvmwai.edu.in
Photoreduction: In the presence of a hydrogen-donating solvent (like isopropyl alcohol), diaryl ketones can be photoreduced to the corresponding pinacol. libretexts.org The excited ketone abstracts a hydrogen atom from the solvent, forming a ketyl radical, and two such radicals then dimerize.
Photocycloaddition (Paterno-Büchi Reaction): The excited triplet state of the ketone can undergo a [2+2] cycloaddition with an alkene to form an oxetane. Studies on 2- and 3-benzoylthiophene (B1295597) have shown they undergo photocycloaddition with isobutylene (B52900) to yield the corresponding oxetanes, which are often thermally unstable. cdnsciencepub.com This indicates a likely and analogous reaction pathway for this compound.
Table 3: Common Photochemical Reactions of Aromatic Ketones
| Reaction Type | Key Intermediate(s) | Typical Product(s) | Conditions |
|---|---|---|---|
| Norrish Type I | Acyl and Alkyl/Aryl Radicals | Alkanes, Aldehydes, Recombination Products | Gas phase or solution, UV irradiation kvmwai.edu.in |
| Photoreduction | Ketyl Radical | Pinacols (Diols) | H-donating solvent (e.g., propan-2-ol), UV irradiation libretexts.org |
| Photocycloaddition | Excited Triplet State, Biradical | Oxetanes | Alkene, UV irradiation cdnsciencepub.com |
Kinetic Analysis of Reaction Rates and Selectivity
For instance, in many Heck reactions, the oxidative addition of the aryl halide to the palladium(0) catalyst is considered the rate-determining step. However, studies have shown that under certain conditions, particularly with electron-rich olefins, the migratory insertion step can become turnover limiting. The rate of the reaction is also influenced by the concentration of the reactants and the catalyst. While a first-order dependence on the catalyst concentration is often observed at lower loadings, higher concentrations can sometimes lead to the formation of less active or inactive palladium species, resulting in a negative order dependence and a decrease in the reaction rate.
Selectivity in these transformations is a critical aspect, particularly when multiple reaction pathways are possible. For example, in the palladium-catalyzed aroylation and arylation of stannyl (B1234572) glycals, the choice of the palladium catalyst and its ligands has been shown to significantly influence the product distribution. The use of Pd(OAc)₂ can lead to high selectivity for aroyl C-glycals, while Pd(PPh₃)₄ may favor the formation of aryl C-glycals, albeit with diminished selectivity. This highlights the crucial role of the ligand environment around the palladium center in directing the course of the reaction.
The electronic properties of the substituents on the aromatic rings also play a significant role in both reaction rate and selectivity. Electron-withdrawing groups on the aryl halide can facilitate oxidative addition, thereby increasing the reaction rate in Heck couplings. Conversely, the electronic nature of the coupling partners can influence the regioselectivity of the addition.
Given the lack of specific experimental kinetic data for this compound, a hypothetical kinetic analysis would involve monitoring the reaction progress over time under various conditions to determine the reaction order with respect to each reactant and the catalyst. This would allow for the formulation of a rate law. Furthermore, computational studies employing Density Functional Theory (DFT) could be utilized to model the reaction mechanism, calculate the energy barriers for different pathways, and predict the selectivity of the transformations.
Table 1: Hypothetical Factors Influencing Reaction Rate and Selectivity in Transformations of this compound
| Factor | Potential Impact on Reaction Rate | Potential Impact on Selectivity |
| Catalyst | The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and its concentration can significantly affect the rate. Higher catalyst loading may not always lead to a faster reaction. | Different catalysts can favor different reaction pathways, leading to variations in product distribution. |
| Ligand | Sterically bulky and electron-rich phosphine (B1218219) ligands can influence the rate of oxidative addition and reductive elimination. | The steric and electronic properties of the ligand are crucial in controlling regioselectivity and enantioselectivity (in asymmetric catalysis). |
| Solvent | Solvent polarity can affect the solubility of reactants and the stability of intermediates in the catalytic cycle. | The coordinating ability of the solvent can influence the active catalyst species and thus the selectivity. |
| Base | The strength and nature of the base are critical for the regeneration of the active catalyst in the catalytic cycle. | The choice of base can impact the equilibrium between different catalytic intermediates, thereby affecting selectivity. |
| Temperature | Generally, higher temperatures lead to increased reaction rates, but can also promote side reactions. | Temperature can influence the relative rates of competing reaction pathways, thus affecting the product selectivity. |
Therefore, it is not possible to generate a scientifically accurate article with the detailed research findings and data tables as requested in the outline for this specific molecule. Providing data from other isomers would be inaccurate and misleading.
Advanced Spectroscopic and Structural Elucidation of 1 2 2 Thienyl Phenyl Ethanone
Electronic Spectroscopy
Electronic spectroscopy investigates the absorption of electromagnetic radiation, typically in the ultraviolet and visible regions, which causes electrons to be promoted to higher energy orbitals.
UV-Vis spectroscopy provides insights into the electronic structure of a molecule, particularly the conjugated systems. The structure of 1-[2-(2-Thienyl)phenyl]ethanone contains multiple chromophores—the phenyl ring, the thiophene (B33073) ring, and the carbonyl group—which are part of a conjugated system. This extended conjugation is expected to give rise to distinct absorption bands in the UV-Vis spectrum.
The primary electronic transitions anticipated for this molecule are:
π → π* transitions: These high-intensity absorptions arise from the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic rings and the carbonyl group. The conjugation between the phenyl and thiophene rings is expected to shift these absorptions to longer wavelengths (a bathochromic shift) compared to the non-conjugated chromophores.
n → π* transitions: This transition involves the excitation of a non-bonding electron (from the lone pair on the carbonyl oxygen) to a π* antibonding orbital. These transitions are typically of much lower intensity than π → π* transitions and occur at longer wavelengths.
The position and intensity of these absorption maxima are sensitive to the solvent and the specific geometry of the molecule, which affects the degree of electronic conjugation between the two aromatic rings.
| Type of Transition | Chromophore | Expected Wavelength Region |
| π → π | Phenyl-Thiophene Conjugated System | 250-350 nm |
| n → π | Carbonyl Group (C=O) | > 300 nm |
This table summarizes the expected electronic transitions for this compound.
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. An analysis of this compound would reveal detailed information about its molecular architecture, including bond lengths, bond angles, and torsional angles.
For biaryl systems like this, a key structural parameter is the dihedral angle between the planes of the phenyl and thiophene rings. Due to steric hindrance from the ortho-acetyl group on the phenyl ring, it is highly probable that the two rings are not coplanar in the solid state. X-ray analysis would quantify this twist. The thiophene ring itself is expected to be essentially planar. The crystal packing would likely be stabilized by various intermolecular interactions, such as C–H···O or π–π stacking interactions, which dictate the supramolecular assembly.
| Structural Feature | Expected Observation |
| Phenyl Ring Conformation | Planar |
| Thiophene Ring Conformation | Essentially Planar |
| Dihedral Angle (Phenyl-Thiophene) | Significantly > 0° (non-coplanar) due to steric hindrance |
| Carbonyl Group Orientation | Twisted relative to the phenyl ring plane |
| Intermolecular Interactions | Potential for C–H···O hydrogen bonds and π–π stacking |
This table describes the anticipated solid-state structural features of this compound that would be determined by X-ray crystallography.
Computational and Theoretical Investigations of 1 2 2 Thienyl Phenyl Ethanone
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become instrumental in predicting the behavior of molecular systems.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. arxiv.org For 1-[2-(2-Thienyl)phenyl]ethanone, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), are used to determine the molecule's most stable three-dimensional arrangement, known as geometry optimization. researchgate.net This process minimizes the potential energy of the system by adjusting atomic positions. arxiv.org The optimized geometry provides crucial information on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's steric and electronic properties. researchgate.net These theoretical parameters can then be compared with experimental data, for instance, from X-ray crystallography, to validate the computational model. jmaterenvironsci.comrroij.com
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) for Reactivity and Stability
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. ossila.comwikipedia.orgicm.edu.pl The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. ossila.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. icm.edu.plnih.gov For this compound, analysis of the HOMO and LUMO energy levels and their spatial distribution can reveal the most probable sites for electrophilic and nucleophilic attack. icm.edu.pl This information is vital for predicting how the molecule will interact with other chemical species. wikipedia.org
Table 1: Frontier Molecular Orbital Properties
| Property | Description | Significance for this compound |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO. | A larger gap implies greater stability and lower reactivity. |
Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites
The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. icm.edu.pluni-muenchen.de It illustrates the charge distribution on the molecule's surface, with different colors representing varying electrostatic potential values. journalijar.com Typically, red regions indicate negative electrostatic potential, corresponding to areas rich in electrons that are susceptible to electrophilic attack. journalijar.com Conversely, blue regions denote positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. journalijar.com For this compound, the MEP map would likely show a negative potential around the oxygen atom of the carbonyl group, making it a prime site for electrophilic interaction. journalijar.com This mapping provides a valuable guide to the molecule's reactivity in chemical reactions. uni-muenchen.de
Vibrational Spectra Simulation and Comparison with Experimental Data
Computational methods can simulate the vibrational spectra (infrared and Raman) of this compound. nih.gov These theoretical spectra are typically calculated using DFT methods, which can predict the frequencies and intensities of the vibrational modes. nih.gov By comparing the simulated spectra with experimental data obtained from techniques like FT-IR and FT-Raman spectroscopy, a detailed assignment of the observed vibrational bands to specific molecular motions can be achieved. nih.govdiva-portal.org This comparison serves as a powerful validation of the computed molecular structure and force field. diva-portal.org Discrepancies between the theoretical and experimental spectra can often be reconciled by applying scaling factors to the calculated frequencies to account for anharmonicity and other limitations of the computational model. nih.gov
Theoretical Studies on Reaction Mechanisms and Transition States
Theoretical chemistry plays a crucial role in elucidating the intricate details of chemical reaction mechanisms. numberanalytics.com By mapping the potential energy surface (PES) of a reaction, chemists can identify the transition state, which is the high-energy, short-lived structure that connects reactants and products. numberanalytics.comwuxiapptec.combath.ac.uk The energy of this transition state determines the activation energy of the reaction. wuxiapptec.com For reactions involving this compound, computational methods can be employed to model the reaction pathways, locate transition state structures, and calculate the associated energy barriers. researchgate.netfiveable.me This information provides a fundamental understanding of the reaction's kinetics and feasibility, guiding the design of new synthetic routes and the optimization of reaction conditions. numberanalytics.com
Noncovalent Interactions and Crystal Packing Analysis of this compound
A comprehensive search of available scientific literature and crystallographic databases did not yield specific studies on the noncovalent interactions and crystal packing of this compound, including Hirshfeld surface analysis.
While detailed research findings and data tables for this compound are not available, studies on structurally similar compounds containing both thiophene (B33073) and phenyl rings frequently employ Hirshfeld surface analysis to understand their solid-state architecture. These analyses typically reveal a variety of weak intermolecular interactions that dictate the supramolecular assembly.
For analogous compounds, research has demonstrated the importance of various types of noncovalent interactions. For instance, in the crystal structure of related thiophene derivatives, C—H···O, C—H···π, and π-π stacking interactions are often significant in stabilizing the crystal lattice. The analysis of these interactions provides crucial insights into the physical properties and stability of the crystalline material.
Without experimental crystallographic data for this compound, a detailed analysis of its specific noncovalent interactions and crystal packing remains speculative. The precise arrangement of molecules in the solid state, and therefore the nature and strength of the intermolecular forces, is highly dependent on the specific substitution pattern and molecular conformation, which can only be determined through single-crystal X-ray diffraction studies.
Should crystallographic data for this compound become publicly available, a thorough Hirshfeld surface analysis could be performed to provide the detailed insights and data tables requested.
Coordination Chemistry of 1 2 2 Thienyl Phenyl Ethanone and Its Analogues
Ligand Design Principles Incorporating Thienyl-Phenyl-Ketone Scaffolds
The design of ligands is a crucial step in the development of functional metal complexes. The thienyl-phenyl-ketone framework and its derivatives offer several advantages for ligand design. The presence of both a thienyl and a phenyl ring allows for a high degree of structural and electronic tunability. The thienyl group, with its sulfur heteroatom, can participate in coordination and influences the electronic properties of the ligand. google.com
Ligands can be designed to be bidentate or polydentate by introducing additional donor atoms. For instance, the condensation of ketones with amines or hydrazides can yield Schiff bases or hydrazones, which are versatile chelating agents. nih.govresearchgate.net These reactions convert the ketone group into an imine (C=N) group, which, along with other donor atoms, can coordinate to a metal center. The resulting ligands can be neutral or anionic, depending on the reaction conditions and the specific substituents. nih.gov
Pincer-type ligands, which bind to a metal center through three co-planar atoms, represent another important class of ligands. These ligands are known for forming highly stable metal complexes. google.com The thienyl-phenyl scaffold can be incorporated into pincer ligands, where the phenyl ring often forms the central backbone.
The electronic properties of the ligand can be modified by introducing electron-donating or electron-withdrawing substituents on the phenyl or thienyl rings. These modifications can impact the stability and reactivity of the resulting metal complexes. nih.gov The steric bulk of the substituents can also be adjusted to control the coordination geometry around the metal center and to prevent unwanted side reactions.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with thienyl-phenyl-ketone based ligands typically involves the reaction of a suitable metal salt with the ligand in an appropriate solvent. The choice of solvent and reaction conditions, such as temperature and pH, can influence the nature of the final product. scirp.orgsysrevpharm.org
For example, a cobalt(II) complex with 3-methyl-1-phenyl-4-(2-thienoyl)-pyrazol-5-one was synthesized by reacting cobalt chloride hexahydrate with the ligand in ethanol (B145695) at room temperature. scirp.org Similarly, metal complexes of thiophenyl Schiff bases have been prepared by reacting the Schiff base with metal(II) salts. researchgate.net The resulting complexes are often colored, air-stable solids. researchgate.netscirp.org
Table 1: Characterization Data for Selected Metal Complexes with Thienyl-Phenyl Analogue Ligands
| Complex | Ligand | Metal Ion | Color | Key IR Bands (cm⁻¹) | Magnetic Moment (B.M.) | Reference |
|---|---|---|---|---|---|---|
| [Co(O₂C₁₅H₁₁N₂S)₂(OH₂)₂]·2H₂O | 3-methyl-1-phenyl-4-(2-thienoyl)-pyrazol-5-one | Co(II) | Yellow | - | - | scirp.org |
| [Ni{S₂P(1,4-C₆H₄OMe)(OCH₂CH₂CH₃)}₂{phen}] | dithiophosphonate and phenanthroline | Ni(II) | Light green | - | 2.83 | nih.gov |
| [Co{S₂P(1,4-C₆H₄OMe)(OCH(CH₃)₂)}₂{phen}] | dithiophosphonate and phenanthroline | Co(II) | Brown | - | 4.82 | nih.gov |
Structural Investigations of Coordination Environments
Structural studies, primarily through single-crystal X-ray diffraction, have revealed diverse coordination environments for metal complexes with thienyl-phenyl-based ligands. The coordination number and geometry around the metal center are influenced by the nature of the metal ion, the denticity of the ligand, and the steric and electronic properties of the substituents.
For instance, the cobalt(II) complex with 3-methyl-1-phenyl-4-(2-thienoyl)-pyrazol-5-one exhibits a pseudo-octahedral geometry, with the cobalt atom coordinated to two ligand molecules and two water molecules. scirp.org In contrast, metal complexes of certain thiophenyl Schiff bases have been found to adopt four-coordinate tetrahedral or square-planar geometries. researchgate.net
In some cases, the ligands can act as bridging units, leading to the formation of polynuclear or polymeric structures. For example, some copper(II) pyrazolonato complexes have been reported to form polymeric structures in the solid state. acs.org The thienyl group can also play a role in the supramolecular assembly of the complexes through non-covalent interactions.
Catalytic Applications of Synthesized Metal Complexes
Metal complexes derived from thienyl-phenyl-ketone scaffolds and their analogues have shown promise in various catalytic applications. The versatility of these ligands allows for the tuning of the catalytic activity and selectivity of the metal complexes. google.comacs.org
One area of application is in hydrogenation and transfer hydrogenation reactions. Ruthenium complexes with pincer-type ligands have been shown to catalyze the dehydrogenative coupling of alcohols to form esters and the transfer hydrogenation of ketones to secondary alcohols. google.com Magnesium pincer complexes have demonstrated catalytic activity in the semihydrogenation of alkynes to Z-alkenes and the hydrogenation of alkenes. acs.org
These complexes have also been explored as catalysts in other organic transformations. For example, some transition metal complexes have been investigated for their catalytic activity in Heck reactions and the cyclization of enynes. uea.ac.uk The catalytic performance of these complexes is often dependent on the specific metal center and the ligand framework. The ability to systematically modify the ligand structure provides a powerful tool for optimizing the catalyst for a particular reaction.
Table 2: Catalytic Applications of Metal Complexes with Related Ligand Scaffolds
| Catalyst Type | Reaction | Key Findings | Reference |
|---|---|---|---|
| Ruthenium Pincer Complexes | Dehydrogenative homocoupling of alcohols to esters | Good to excellent yields of esters. | google.com |
| Ruthenium Pincer Complexes | Transfer hydrogenation of ketones | Efficient conversion to secondary alcohols. | google.com |
| Magnesium Pincer Complexes | Semihydrogenation of alkynes | High yields and >99:1 stereoselectivity for Z-alkenes. | acs.org |
| Palladium and Platinum Allene-based Complexes | Heck reaction, cyclization of 1,6-enynes | Effective catalysts for C-C bond formation. | uea.ac.uk |
Compound Names
Synthetic Applications of 1 2 2 Thienyl Phenyl Ethanone As a Chemical Building Block
Precursor in the Synthesis of Diverse Heterocyclic Systems
The reactivity of the acetyl group in 1-[2-(2-thienyl)phenyl]ethanone allows for its conversion into a variety of heterocyclic structures. The presence of the adjacent thienyl and phenyl rings provides a scaffold ripe for the synthesis of novel fused and non-fused ring systems.
Pyrazole (B372694) Derivatives
Pyrazoles are a well-known class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are frequently synthesized through the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648). While direct synthesis from this compound is not extensively documented, established synthetic routes for analogous ketones provide a clear blueprint.
A plausible pathway involves the initial conversion of this compound into a 1,3-diketone. This can be achieved through a Claisen condensation with a suitable ester, such as ethyl acetate, in the presence of a strong base. The resulting β-diketone, 1-[2-(2-thienyl)phenyl]butane-1,3-dione, can then be cyclized with hydrazine hydrate (B1144303) or its derivatives to yield the corresponding pyrazole. The regioselectivity of the cyclization would depend on the reaction conditions and the specific hydrazine derivative used. mdpi.comnih.gov
Alternatively, a one-pot method reacting acetophenones with aryl aldehyde hydrazones in the presence of catalysts like iodine and hydrochloric acid has been shown to produce 3,5-diarylpyrazoles in good yields. acs.org This methodology could potentially be adapted for this compound, reacting it with an appropriate hydrazone to construct the pyrazole ring.
Table 1: Proposed Synthesis of Pyrazole Derivative from this compound
| Step | Reactant(s) | Reagents/Conditions | Intermediate/Product |
| 1 | This compound, Ethyl acetate | Sodium ethoxide | 1-[2-(2-Thienyl)phenyl]butane-1,3-dione |
| 2 | 1-[2-(2-Thienyl)phenyl]butane-1,3-dione | Hydrazine hydrate | 3-Methyl-5-[2-(2-thienyl)phenyl]-1H-pyrazole |
Oxadiazole Derivatives
1,3,4-Oxadiazoles are five-membered heterocycles containing one oxygen and two nitrogen atoms. A common synthetic route to these compounds involves the cyclization of N,N'-diacylhydrazines. farmaciajournal.com The synthesis of 2-(2-thienyl)-5-aryl-1,3,4-oxadiazoles has been successfully achieved starting from thiophene-2-carbohydrazide. farmaciajournal.com
To utilize this compound as a precursor, it would first need to be oxidized to 2-(2-thienyl)benzoic acid. This transformation can be accomplished using various oxidizing agents. The resulting carboxylic acid can then be converted to its corresponding acid chloride or ester, which is subsequently reacted with hydrazine to form 2-(2-thienyl)benzohydrazide. Acylation of this hydrazide with another aroyl chloride, followed by dehydrative cyclization using reagents like phosphorus oxychloride, would yield the desired 1,3,4-oxadiazole (B1194373) derivative. farmaciajournal.combrieflands.com
Table 2: Proposed Synthesis of an Oxadiazole Derivative
| Step | Starting Material | Reagents/Conditions | Product |
| 1 | This compound | Oxidizing agent (e.g., KMnO₄) | 2-(2-Thienyl)benzoic acid |
| 2 | 2-(2-Thienyl)benzoic acid | SOCl₂, then Hydrazine hydrate | 2-(2-Thienyl)benzohydrazide |
| 3 | 2-(2-Thienyl)benzohydrazide | Aroyl chloride, then POCl₃ | 2-Aryl-5-[2-(2-thienyl)phenyl]-1,3,4-oxadiazole |
Thiazole (B1198619) and Triazole Derivatives
Thiazole Derivatives: Thiazoles are five-membered aromatic heterocycles containing one sulfur and one nitrogen atom. The Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide, is a classic method for their preparation. chemicalbook.com A synthetic strategy for substituted biphenyl-2-aminothiazoles has been reported starting from substituted 4-acetylbiphenyl, a close structural analog of this compound. worldwidejournals.com This involves bromination of the acetyl group to form an α-bromoacetophenone derivative, which is then reacted with thiourea (B124793) to yield the aminothiazole. This method is directly applicable to this compound.
Triazole Derivatives: 1,2,4-Triazoles are five-membered rings with three nitrogen atoms. A versatile route to 4-amino-1,2,4-triazole-5-thiones involves heating a carboxylic acid with thiocarbohydrazide (B147625). chemmethod.comscispace.com Following a similar logic to the oxadiazole synthesis, this compound can be oxidized to 2-(2-thienyl)benzoic acid. This acid can then be reacted with thiocarbohydrazide to form the 4-amino-3-[2-(2-thienyl)phenyl]-1,2,4-triazole-5-thione. This intermediate can be further functionalized, for instance, by reacting with aldehydes to form Schiff bases. chemmethod.com
Table 3: Proposed Synthesis of Thiazole and Triazole Derivatives
| Heterocycle | Step | Starting Material | Reagents/Conditions | Product |
| Thiazole | 1 | This compound | Bromine, Aluminum chloride worldwidejournals.com | 2-Bromo-1-[2-(2-thienyl)phenyl]ethanone |
| 2 | 2-Bromo-1-[2-(2-thienyl)phenyl]ethanone | Thiourea | 2-Amino-4-[2-(2-thienyl)phenyl]thiazole | |
| Triazole | 1 | This compound | Oxidizing agent | 2-(2-Thienyl)benzoic acid |
| 2 | 2-(2-Thienyl)benzoic acid | Thiocarbohydrazide, heat | 4-Amino-3-[2-(2-thienyl)phenyl]-1,2,4-triazole-5-thione |
Fused Thiophene (B33073) Systems
The construction of fused thiophene rings is of significant interest in materials science. The Gewald reaction is a powerful multicomponent reaction for synthesizing polysubstituted 2-aminothiophenes from a ketone, an activated nitrile, and elemental sulfur in the presence of a base. researchgate.netmdpi.com this compound can serve as the ketone component in this reaction. For example, its reaction with malononitrile (B47326) and elemental sulfur, catalyzed by an amine like morpholine, would lead to the formation of a 2-amino-3-cyano-4,5-disubstituted thiophene. The substituents at the 4- and 5-positions would be derived from the acetyl group and the 2-(2-thienyl)phenyl moiety of the starting ketone. researchgate.net Such highly functionalized thiophenes are valuable intermediates for further synthetic transformations, including the construction of thieno[2,3-d]pyrimidines. umich.edu
Construction of Advanced Organic Architectures for Materials Science Research (excluding material specific properties)
The thienylphenyl scaffold present in this compound is a key structural motif in the development of advanced organic materials. Thiophene-containing conjugated systems are widely explored for their potential in organic electronics. Fused thiophene systems, such as thieno[3,2-d]thiazoles, have been synthesized and investigated for applications in optoelectronic materials. acs.org
Aryl ketones themselves are important precursors for materials with interesting photochemical properties, such as photosensitizers, due to their ability to form long-lived triplet states upon excitation. researchgate.net The synthetic versatility of this compound allows it to be a foundational molecule for building larger, more complex π-conjugated systems. Through reactions like the Suzuki or Stille cross-coupling on a halogenated derivative, the core structure can be extended to create oligomers and polymers. The ketone group can also be used as a handle to introduce other functional groups or to build dendritic structures. The inherent bi-aryl nature of the molecule provides a twisted conformation which can be beneficial in preventing aggregation in solid-state materials, a common issue that can quench luminescence or hinder charge transport.
Applications in Asymmetric Synthesis and Chiral Chemistry (extrapolating from related alcohols)
The asymmetric reduction of prochiral ketones to form chiral alcohols is a cornerstone of modern organic synthesis, providing access to enantiomerically pure building blocks for the pharmaceutical and fine chemical industries. researchgate.netnih.gov Biocatalytic methods, employing enzymes like alcohol dehydrogenases, are particularly effective for this transformation. researchgate.net
While specific studies on the asymmetric reduction of this compound are not widely reported, extensive research on analogous aryl ketones, such as 2-acetylbiphenyl (B1312439) and 4-acetylbiphenyl, provides a strong basis for extrapolation. mdpi.comresearchgate.netrsc.org The enzymatic or chemo-catalytic asymmetric hydrogenation of this compound would yield the corresponding (R)- or (S)-1-[2-(2-thienyl)phenyl]ethanol. The choice of catalyst (e.g., a specific alcohol dehydrogenase or a chiral transition metal complex) would determine the enantioselectivity of the reduction. researchgate.netrsc.org
These chiral alcohols are valuable intermediates. For example, they can be used as chiral auxiliaries or as starting materials for the synthesis of more complex chiral molecules where the stereocenter is crucial for biological activity or material properties. The ability to generate this specific chiral alcohol opens up avenues for creating novel chiral ligands, catalysts, and pharmaceutical intermediates based on the thienylphenyl framework.
Future Directions and Emerging Research Avenues for 1 2 2 Thienyl Phenyl Ethanone
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of 1-[2-(2-thienyl)phenyl]ethanone and related structures has traditionally relied on established reactions such as Friedel-Crafts acylation and cross-coupling reactions. However, the future of its synthesis lies in the adoption of green and sustainable chemistry principles. researchgate.netmdpi.com These modern approaches aim to enhance efficiency, reduce waste, and utilize less hazardous materials.
Key areas for development include:
Microwave- and Ultrasound-Assisted Synthesis: These non-conventional energy sources can dramatically shorten reaction times and improve yields. researchgate.net The application of microwave irradiation to the synthesis of heterocyclic compounds has demonstrated significant advantages over conventional heating. nih.gov
Multicomponent Reactions (MCRs): Designing one-pot reactions where multiple starting materials react to form the final product without isolating intermediates can significantly improve process efficiency and atom economy. researchgate.net
Catalysis: The development of novel catalysts, including nanocatalysts and recyclable heterogeneous catalysts, can lead to more selective and environmentally benign synthetic routes. nih.gov For instance, the use of a magnetic nanocatalyst has been reported for the synthesis of 2-aryl perimidine derivatives, showcasing an eco-friendly and efficient procedure. nih.gov
Solvent-Free and Green Solvent Systems: Replacing traditional volatile organic solvents with water, ionic liquids, or solvent-free conditions is a cornerstone of green chemistry. mdpi.com Grinding techniques, which are solvent-free, have been successfully employed for the synthesis of various heterocyclic compounds. mdpi.com
A comparative overview of potential synthetic methodologies is presented in Table 1.
Table 1: Comparison of Synthetic Methodologies for Thienyl-Aryl Ketones
| Methodology | Advantages | Disadvantages | Potential for this compound |
| Traditional Synthesis (e.g., Friedel-Crafts) | Well-established, predictable outcomes. | Often requires harsh conditions, stoichiometric reagents, and generates significant waste. | Serves as a benchmark for improvement. |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, often higher yields. researchgate.netnih.gov | Requires specialized equipment, potential for localized overheating. | High potential for rapid and efficient synthesis. |
| Ultrasound-Assisted Synthesis | Enhanced reaction rates through acoustic cavitation. researchgate.net | May require specialized equipment. | Promising for improving reaction efficiency. |
| Multicomponent Reactions | High atom economy, reduced number of synthetic steps and purifications. researchgate.net | Can be challenging to optimize. | A sophisticated approach for creating complex derivatives in a single step. |
| Green Catalysis | High selectivity, mild reaction conditions, catalyst recyclability. mdpi.comnih.gov | Catalyst development can be complex and costly. | Key for developing sustainable and environmentally friendly production methods. |
Integration of Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding
A comprehensive understanding of the structure-property relationships of this compound requires the integration of advanced analytical techniques and computational chemistry. While standard spectroscopic methods like NMR and IR are fundamental, a deeper mechanistic insight can be gained through more sophisticated approaches.
Future research should focus on:
Advanced NMR Techniques: Two-dimensional correlation experiments such as HMBC (Heteronuclear Multiple Bond Correlation) and HSQC (Heteronuclear Single Quantum Coherence) can provide unambiguous assignment of proton and carbon signals, which is crucial for the structural elucidation of complex derivatives. acs.org
X-ray Crystallography: Single-crystal X-ray diffraction remains the gold standard for determining the precise three-dimensional molecular structure. This technique can reveal details about bond lengths, bond angles, and intermolecular interactions in the solid state. acs.org
Computational Chemistry:
Density Functional Theory (DFT): DFT calculations can be employed to predict molecular geometries, vibrational frequencies (for comparison with IR spectra), and electronic properties. acs.org It can also be used to explore reaction mechanisms and predict the regioselectivity of derivatization reactions. acs.org
Quantum Theory of Atoms in Molecules (QTAIM): This method can be used to analyze the electron density distribution to characterize the nature and strength of both covalent and non-covalent interactions within the molecule and in its assembled structures. acs.org
Hirshfeld Surface Analysis: This technique is valuable for visualizing and quantifying intermolecular interactions in the crystalline state, providing insights into the packing of molecules. acs.org
Table 2: Advanced Techniques for the Characterization of this compound
| Technique | Information Gained | Relevance to this compound |
| 2D NMR (HMBC, HSQC) | Unambiguous assignment of 1H and 13C NMR signals. acs.org | Essential for the correct characterization of novel derivatives. |
| X-ray Crystallography | Precise 3D molecular structure, bond parameters, and intermolecular interactions. acs.org | Provides definitive structural proof and insights into solid-state packing. |
| Density Functional Theory (DFT) | Optimized geometry, electronic properties, reaction energetics, and predicted spectra. acs.orgacs.org | Crucial for understanding reactivity and designing new derivatives with desired properties. |
| QTAIM/Hirshfeld Surface Analysis | Nature, strength, and visualization of non-covalent interactions. acs.org | Key for understanding supramolecular assembly and crystal engineering. |
Exploration of Supramolecular Chemistry and Self-Assembly Based on the Compound's Structure
The structural features of this compound, including the aromatic rings and the carbonyl group, make it an interesting candidate for studies in supramolecular chemistry. The ability of molecules to spontaneously organize into larger, well-defined structures through non-covalent interactions is a rapidly growing field with applications in materials science and nanotechnology. researchgate.netnih.gov
Future research avenues in this area include:
Crystal Engineering: By introducing various functional groups onto the phenyl or thienyl rings, it is possible to control the intermolecular interactions (e.g., hydrogen bonds, π-π stacking, halogen bonds) and, consequently, the packing of the molecules in the crystalline state. acs.org This could lead to the design of new materials with specific optical or electronic properties.
Coordination-Driven Self-Assembly: The carbonyl oxygen and the sulfur atom of the thiophene (B33073) ring can act as potential coordination sites for metal ions. This opens up the possibility of using this compound or its derivatives as ligands to construct discrete metallo-supramolecular architectures, such as molecular triangles, squares, or cages. nih.govfrontiersin.org
Host-Guest Chemistry: Larger, self-assembled structures derived from this compound could potentially form cavities capable of encapsulating smaller guest molecules, leading to applications in sensing, catalysis, or controlled release. researchgate.net
The diverse non-covalent interactions that can be exploited in the supramolecular assembly of thienyl-containing compounds are a testament to the versatility of this structural motif. acs.org
Theoretical Prediction of Novel Reactivities and Derivatizations
Computational chemistry is a powerful tool for predicting the reactivity of molecules and guiding the synthesis of new derivatives. For this compound, theoretical methods can be used to explore a wide range of potential chemical transformations before they are attempted in the lab, saving time and resources.
Key areas for theoretical exploration include:
Mapping Electrostatic Potential: Calculating the molecular electrostatic potential (MEP) can identify the electron-rich and electron-poor regions of the molecule, predicting sites susceptible to electrophilic and nucleophilic attack.
Frontier Molecular Orbital (FMO) Analysis: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's reactivity in pericyclic reactions and other transformations. chim.it
Predicting Regioselectivity: For reactions such as electrophilic aromatic substitution, computational models can predict the most likely position of substitution on the phenyl and thienyl rings. acs.org
In Silico Derivatization: A virtual library of derivatives can be created by computationally adding various functional groups to the parent structure. The properties of these virtual compounds can then be calculated to identify promising candidates for synthesis with desired characteristics.
The use of theoretical models to predict reactivity has been successfully applied to other heterocyclic systems, demonstrating the potential of this approach for guiding the future development of this compound chemistry. acs.org
Q & A
Basic Questions
Q. What spectroscopic techniques are recommended for characterizing 1-[2-(2-Thienyl)phenyl]ethanone, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- Mass Spectrometry (MS) : The electron ionization (EI) mass spectrum typically shows a molecular ion peak at m/z 126 (C₆H₆OS), with fragmentation patterns indicating cleavage of the acetyl group (e.g., loss of CO, m/z 98). Reference databases like NIST Chemistry WebBook provide validated spectra for comparison .
- Infrared (IR) Spectroscopy : Key absorption bands include the carbonyl (C=O) stretch near 1680–1700 cm⁻¹ and thiophene ring vibrations (C-S stretch at ~700 cm⁻¹). Use 10% CCl₄ or CS₂ solutions for IR analysis to minimize solvent interference .
- Gas Chromatography (GC) : Retention indices (Kovats) under non-polar columns (e.g., DB-5) are critical for purity assessment. Compare retention times with standards like 2-acetylthiophene (CAS 88-15-3) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Exposure Mitigation : Avoid inhalation and skin contact using fume hoods, gloves, and protective clothing. The compound’s toxicological profile is not fully established, necessitating precautionary measures (P261, P262) .
- Emergency Response : In case of exposure, rinse eyes/skin with water and seek medical attention. Maintain access to safety data sheets (SDS) with emergency contact information (e.g., Synerzine’s guidelines) .
Q. How can researchers synthesize this compound with high purity, and what purification methods are effective?
- Methodological Answer :
- Synthetic Routes : Friedel-Crafts acylation of 2-thienylbenzene with acetyl chloride in the presence of Lewis acids (e.g., AlCl₃) is a common method. Optimize reaction conditions (temperature, stoichiometry) to minimize byproducts like polysubstituted derivatives.
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol. Validate purity via GC-MS or HPLC .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction resolve the molecular structure of this compound, and what challenges arise during refinement?
- Methodological Answer :
- Data Collection : Grow crystals via slow evaporation of a saturated solution (e.g., in dichloromethane). Collect high-resolution data (≤ 0.8 Å) using synchrotron sources for accurate electron density maps.
- Refinement Challenges : Use SHELXL for small-molecule refinement. Address issues like disorder in the thienyl ring or thermal motion anisotropy by applying restraints and testing twinning models. Validate with R-factor convergence (< 5%) .
Q. What computational methods predict the physicochemical properties of this compound, and how do they align with experimental data?
- Methodological Answer :
- Quantum Chemistry : Employ density functional theory (DFT) with B3LYP/6-311+G(d,p) to calculate dipole moments, vibrational frequencies, and HOMO-LUMO gaps. Compare results with experimental IR and UV-Vis spectra .
- QSPR Models : Platforms like CC-DPS integrate statistical thermodynamics to predict boiling points (e.g., 340 K) and solubility. Discrepancies >2σ from experimental values (e.g., NIST data) warrant re-evaluation of model parameters .
Q. How should researchers address contradictions in mass spectral data for this compound across studies?
- Methodological Answer :
- Source Identification : Cross-reference ionization methods (EI vs. CI), instrument calibration, and sample purity. For example, NIST’s EI-MS database shows consistent m/z 126 for the molecular ion, while impurities may introduce artifacts .
- Validation : Replicate experiments under standardized conditions (70 eV ionization energy, He carrier gas). Use internal standards (e.g., perfluorotributylamine) to calibrate mass accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
